molecular formula C20H17F2N3O4S B2992654 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097904-26-0

2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2992654
CAS No.: 2097904-26-0
M. Wt: 433.43
InChI Key: BWCVQCBKNKOWJG-UHFFFAOYSA-N
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Description

“2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is a chemical compound with the molecular formula C20H17F2N3O4S and a molecular weight of 433.43. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of aromatic diamines and various organic derivatives . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Quinoxaline derivatives, like the one , can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Neutral Anion Receptors with Enhanced Affinities

Research by Anzenbacher et al. (2000) delves into the utilization of difluorinated compounds, akin to the core structure of 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, as neutral anion receptors. These compounds, specifically fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, exhibit significantly augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate compared to their non-fluorinated counterparts. This is evidenced through various spectroscopic analyses, including 1H NMR, 19F NMR, and fluorescence emission. The difluorinated dipyrrolylquinoxaline, in particular, displayed a remarkable three orders of magnitude improvement in affinity for dihydrogen phosphate, indicating its potential as a highly sensitive and selective sensor for phosphate anions (Anzenbacher et al., 2000).

Catalytic Synthesis of Pyridine Derivatives

Movassaghi et al. (2007) describe a methodology for the direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides. This process involves the activation of amides with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition to the activated intermediate. This chemistry is compatible with a broad range of functional groups and highlights the potential of utilizing difluoromethanesulfonyl compounds in the catalytic synthesis of complex heterocycles, which are pivotal in pharmaceutical research and organic synthesis (Movassaghi et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The pyrrolidine ring is widely used in the design of new compounds with different biological profiles .

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4S/c21-20(22)30(27,28)17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)29-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVQCBKNKOWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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